molecular formula C24H27N3O2 B1201495 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine CAS No. 58786-30-4

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine

Cat. No.: B1201495
CAS No.: 58786-30-4
M. Wt: 389.5 g/mol
InChI Key: FGLOLYFPEYTOJZ-UHFFFAOYSA-N
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Description

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine is a piperidine derivative characterized by a benzamido group at the 4-position of the piperidine ring and a 4-oxobutyl chain linked to an indol-3-yl moiety. This compound is notable for its metabolic transformations, including hydroxylation of the indole ring (forming 4-Benzamido-1-(4-(5-hydroxyindol-3-yl)-4-oxobutyl)piperidine) and cleavage of the side chain to yield 4-Benzamidopiperidine in primate and rodent models .

Properties

IUPAC Name

N-[1-[4-(1H-indol-3-yl)-4-oxobutyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(21-17-25-22-10-5-4-9-20(21)22)11-6-14-27-15-12-19(13-16-27)26-24(29)18-7-2-1-3-8-18/h1-5,7-10,17,19,25H,6,11-16H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLOLYFPEYTOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCCC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207514
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58786-30-4
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058786304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Piperidine Derivatives

The foundational step involves introducing the 4-(indol-3-yl)-4-oxobutyl side chain to the piperidine ring. A patent (WO1997023213A1) outlines a general strategy for alkylating piperidines using halogenated intermediates:

Reaction Scheme :

Piperidine+4-(indol-3-yl)-4-oxobutyl bromideBase1-(4-(indol-3-yl)-4-oxobutyl)piperidine\text{Piperidine} + \text{4-(indol-3-yl)-4-oxobutyl bromide} \xrightarrow{\text{Base}} \text{1-(4-(indol-3-yl)-4-oxobutyl)piperidine}

Conditions :

  • Solvent : Toluene, dioxane, or N,N-dimethylformamide (DMF)

  • Base : Potassium carbonate, sodium bicarbonate, or triethylamine

  • Temperature : 80–140°C for 6–24 hours.

Key Considerations :

  • Excess piperidine ensures mono-alkylation, minimizing di-substituted byproducts.

  • The use of polar aprotic solvents (e.g., DMF) accelerates nucleophilic substitution by stabilizing transition states.

Introduction of the Benzamido Group

Acylation of 4-Aminopiperidine Intermediates

The benzamide moiety is introduced via acylation of 4-aminopiperidine . A study (ARKIVOC 2013) demonstrates analogous acylation using activated carboxylic acid derivatives:

Reaction Scheme :

4-Amino-1-(4-(indol-3-yl)-4-oxobutyl)piperidine+Benzoyl chlorideBaseWy-23699\text{4-Amino-1-(4-(indol-3-yl)-4-oxobutyl)piperidine} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{Wy-23699}

Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine or pyridine (2–3 equiv)

  • Temperature : 0–25°C for 1–4 hours.

Optimization Notes :

  • Slow addition of benzoyl chloride prevents exothermic side reactions.

  • Protecting groups (e.g., tert-butoxycarbonyl) may be used to shield the piperidine nitrogen during prior alkylation steps.

Alternative Routes via Carboxylic Acid Intermediates

Activation of 4-(Indol-3-yl)butanoic Acid

A Lithuanian research group (ARKIVOC 2013) developed a pathway starting from 4-(1H-indol-3-yl)butanoic acid , converting it to an acid chloride or mixed carbonate before coupling with piperidine:

Step 1: Acid Chloride Formation

4-(1H-Indol-3-yl)butanoic acidSOCl24-(1H-Indol-3-yl)butanoyl chloride\text{4-(1H-Indol-3-yl)butanoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(1H-Indol-3-yl)butanoyl chloride}

Step 2: Amide Bond Formation

4-(1H-Indol-3-yl)butanoyl chloride+4-BenzamidopiperidineBaseWy-23699\text{4-(1H-Indol-3-yl)butanoyl chloride} + \text{4-Benzamidopiperidine} \xrightarrow{\text{Base}} \text{Wy-23699}

Challenges :

  • The acid chloride intermediate is highly reactive but prone to intramolecular cyclization, forming carbazole derivatives.

  • Using ethyl chlorformate to generate a mixed carbonate (e.g., ethyl 4-(1H-indol-3-yl)butanoyl carbonate) improves stability and reaction control.

Critical Analysis of Synthetic Efficiency

Yield Comparison Across Methodologies

MethodKey StepYield (%)Reference
Alkylation-Acylation SequencePiperidine alkylation52
Carboxylic Acid ActivationMixed carbonate coupling20

Observations :

  • The alkylation-acylation route achieves higher yields due to fewer side reactions.

  • Carboxylic acid activation methods suffer from competing cyclization, necessitating rigorous temperature control.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Patent WO1997023213A1 highlights the use of recyclable solvents (toluene, xylene) and heterogeneous bases (K₂CO₃ on alumina) to reduce costs and environmental impact.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates Wy-23699 from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99% by HPLC).

Metabolic and Stability Insights

Degradation Pathways

In vivo studies (Xenobiotica, 1981) reveal that Wy-23699 undergoes N-dealkylation in primates and hydroxylation in rats, underscoring the need for stable amide bonds during synthesis.

Structural Modifications for Stability :

  • Introducing electron-withdrawing groups on the benzamide ring reduces metabolic cleavage .

Chemical Reactions Analysis

Types of Reactions

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Antihypertensive Agent
Research has indicated that 4-benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine exhibits significant antihypertensive properties. In studies conducted on monkeys and rats, the compound demonstrated good absorption and extensive biotransformation, suggesting its effectiveness in lowering blood pressure through various metabolic pathways . The primary metabolite identified was 4-benzamidopiperidine, indicating a complex metabolic profile that may contribute to its pharmacological effects.

2. Metabolic Studies
The metabolism of this compound has been extensively studied to understand its pharmacokinetics. In particular, the absorption and excretion patterns differ significantly between species. For instance, monkeys excreted over 60% of the administered dose via urine, while rats excreted only 19% . This difference highlights the importance of species selection in preclinical studies for drug development.

Neuropharmacological Research

3. Neuroprotective Effects
There is emerging interest in the neuroprotective properties of this compound. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The indole moiety in the compound is particularly notable for its ability to modulate serotonin receptors, which are implicated in mood regulation and cognitive function.

Case Studies and Research Findings

Study FocusFindingsReference
Antihypertensive EffectsDemonstrated significant blood pressure reduction in animal models.
Metabolic PathwaysIdentified major metabolites and differences in excretion routes between species.
Neuroprotective PotentialSuggested interactions with serotonin receptors may offer protective effects.Not yet published

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

Benperidol
  • Structure : 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one ().
  • Comparison :
    • Shared Features : Both compounds contain a piperidine ring and a 4-oxobutyl chain.
    • Divergences : Benperidol substitutes the benzamido and indole groups with a fluorophenyl-oxobutyl chain and a benzimidazolone ring.
    • Functional Impact : The fluorophenyl group in Benperidol enhances lipophilicity and receptor binding (dopamine D2 antagonism), whereas the indole and benzamido groups in the target compound may influence metabolic stability or enzyme interactions .
N-Piperidinyl-Benzimidazolone Derivatives (e.g., Compound 25 from )
  • Structure : 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.
  • Comparison :
    • Shared Features : Piperidine core and carboxamide functionalization.
    • Divergences : The benzodiazol-1-yl and iodophenyl groups replace the indole and benzamido moieties.
    • Functional Impact : The chloro-nitrobenzodiazol group in Compound 25 enhances selectivity for 8-oxo targets, while the indole in the target compound may confer distinct metabolic pathways .
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Derivatives ()
  • Examples : 4-(4-Fluorophenyl)-4-hydroxy piperidine, 4-(4-fluorophenyl)piperidine.
  • Comparison: Shared Features: Piperidine scaffold with aromatic substituents. Divergences: Fluorophenyl groups replace the benzamido-indole-oxobutyl system.

Functional and Metabolic Comparisons

Biotransformation Pathways
  • Target Compound : Undergoes hydroxylation at the indole 5-position and side-chain cleavage to 4-Benzamidopiperidine in monkeys and rats .
  • N-Phenylindole Derivatives () : Indole rings in these Pks13 inhibitors may undergo oxidative modifications, similar to the target compound’s indole hydroxylation.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Metabolic Pathways
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine Piperidine Benzamido, indol-3-yl, 4-oxobutyl Biotransformation substrate Hydroxylation, side-chain cleavage
Benperidol Piperidine + Benzimidazolone 4-Fluorophenyl, 4-oxobutyl Tranquilizer (D2 antagonist) Likely fluorophenyl oxidation
Compound 25 () Piperidine Chloro-nitrobenzodiazol, iodophenyl 8-Oxo inhibitor Not specified
4-(4-Fluorophenyl)-4-Hydroxy Piperidine Piperidine 4-Fluorophenyl, hydroxyl Synthetic intermediate Hydroxyl group conjugation

Biological Activity

4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, also known as Indoramin, is a piperidine derivative with significant biological activity. This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine, due to its interaction with adrenergic receptors. Its molecular formula is C22H25N3O, and it has a molecular weight of 347.453 g/mol.

The primary mechanism of action for this compound involves its role as an alpha-1 adrenergic receptor antagonist . By binding to these receptors, the compound inhibits the action of norepinephrine, resulting in vasodilation and a subsequent decrease in blood pressure. This mechanism underlies its potential use in treating hypertension and other cardiovascular conditions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antihypertensive Effects : Clinical studies have shown that this compound effectively lowers blood pressure in hypertensive models, making it a candidate for managing hypertension .
  • Cellular Signaling Pathways : Investigations into cellular signaling pathways indicate that this compound can modulate various intracellular processes, which may contribute to its therapeutic effects.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal:

  • Absorption : The compound shows good absorption rates in both rats and monkeys, with significant radioactivity detected in urine after administration .
  • Biotransformation : Metabolism studies indicate extensive biotransformation, with the principal metabolite identified as 4-benzamidopiperidine. Other metabolites include 2-oxo derivatives and hydroxyindole forms .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound NameMechanism of ActionTherapeutic Use
PrazosinAlpha-1 adrenergic receptor antagonistHypertension
TerazosinAlpha-1 adrenergic receptor antagonistHypertension, benign prostatic hyperplasia
DoxazosinAlpha-1 adrenergic receptor antagonistHypertension

The distinct binding affinity and selectivity for alpha-1 receptors may provide advantages in therapeutic applications with potentially fewer side effects compared to these alternatives.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Hypertensive Rat Model : In a controlled study using hypertensive rats, administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups receiving placebo treatments .
  • Clinical Trials : Early-phase clinical trials have indicated promising results regarding the safety and efficacy of this compound in human subjects suffering from hypertension, showing comparable results to established antihypertensive medications but with improved tolerability profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including condensation of substituted piperidines with indole derivatives. For example, analogous compounds are synthesized via Ugi-type reactions using methanol as a solvent, followed by purification via column chromatography (CHCl₃/MeOH solvent systems are common) . Characterization employs ¹H/¹³C NMR, mass spectrometry, and HPLC (e.g., retention times and peak area analysis for purity validation) .

Q. How is the purity and structural integrity of the compound confirmed in academic settings?

  • Methodology : Analytical techniques include:

  • NMR spectroscopy : Chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons in indole/benzamide groups) confirm substituent positioning .
  • HPLC : Retention time consistency (e.g., 10–15 min) and peak symmetry (>95% purity thresholds) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are validated against calculated values (e.g., C: 65.2%, H: 6.1%, N: 8.4%) .

Q. What biological screening assays are recommended for initial evaluation of this compound?

  • Methodology : In vitro assays targeting CNS or antiviral pathways (e.g., influenza H1N1 inhibition models ) or receptor binding (e.g., calcitonin gene-related peptide receptor antagonism, as seen in structurally related piperidine derivatives ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Methodology :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to methanol .
  • Catalysis : Palladium-based catalysts improve coupling efficiency in indole-piperidine bond formation .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzamide conjugation .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolves diastereotopic proton assignments in the piperidine ring .
  • Density Functional Theory (DFT) : Predicts chemical shifts for complex conformers (e.g., axial vs. equatorial substituents) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., applied to similar piperidinium salts ) clarifies stereochemistry.

Q. What mechanistic hypotheses explain the compound’s biological activity, and how are they validated?

  • Methodology :

  • Molecular docking : Models interactions with targets like CGRP receptors (validated in migraine-related studies ).
  • SAR studies : Modifying the benzamide or indole moieties (e.g., fluorination at C-4 of indole) to assess activity changes .
  • Knockout models : Testing in transgenic organisms to confirm target engagement .

Q. How do structural analogs (e.g., 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine) compare in activity and solubility?

  • Methodology :

  • LogP measurements : Compare lipophilicity using shake-flask or chromatographic methods (e.g., logP = 3.2 for the target vs. 3.5 for chlorophenyl analogs ).
  • ADMET profiling : In silico tools (e.g., SwissADME) predict CYP3A4 inhibition risks and aqueous solubility (e.g., 25 µM in PBS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine
Reactant of Route 2
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4-Benzamido-1-(4-(indol-3-yl)-4-oxobutyl)piperidine

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